REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[NH:7][C:8]1([C:13]([NH:14][CH:15]2[CH:16]3[CH2:17][CH:18]4[CH2:19][CH:20]([CH2:21][CH:22]2[CH2:23]4)[CH2:24]3)=[O:25])[CH2:9][CH2:10][CH2:11][CH2:12]1)([CH3:5])([CH3:6])[CH3:26].[Cl:34][CH2:35][Cl:36].[F:27][C:28]([F:29])([F:30])[C:31]([OH:32])=[O:33]>>[NH2:7][C:8]1([C:13]([NH:14][CH:15]2[CH:16]3[CH2:17][CH:18]4[CH2:19][CH:20]([CH2:21][CH:22]2[CH2:23]4)[CH2:24]3)=[O:25])[CH2:9][CH2:10][CH2:11][CH2:12]1
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Name
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CC(C)(C)OC(=O)NC1(C(=O)NC2C3CC4CC(C3)CC2C4)CCCC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)NC1(C(=O)NC2C3CC4CC(C3)CC2C4)CCCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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NC1(C(=O)NC2C3CC4CC(C3)CC2C4)CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |